

Technical Guide: Solubility Profile & Handling of N-THP Protected 5-Hydroxyindazole

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Compound of Interest

Compound Name: 1-(Oxan-2-yl)-1H-indazol-5-ol

Cat. No.: B8074347

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Executive Summary

This guide details the physicochemical properties, solubility behavior, and handling protocols for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (N-THP protected 5-hydroxyindazole). As a critical intermediate in the synthesis of indazole-based kinase inhibitors and pharmacophores, understanding its solubility landscape is essential for optimizing reaction yields, purification (crystallization/chromatography), and formulation.

The N-THP protection masks the acidic N-H proton of the indazole ring, significantly increasing lipophilicity compared to the parent 5-hydroxyindazole. However, the presence of the free C5-hydroxyl group maintains a degree of polarity, creating an amphiphilic profile that dictates its specific solubility in organic solvents.

Physicochemical Characterization

Structural Analysis

The molecule consists of three distinct domains that influence solvation:

- Indazole Core: A planar, aromatic bicycle.
- N1-THP Group: A lipophilic, non-polar protecting group attached to the N1 nitrogen (thermodynamically favored over N2). This group disrupts the strong intermolecular Hydrogen Bonding (H-bond) network found in unsubstituted indazoles.

- C5-Hydroxyl Group: A polar, H-bond donor/acceptor (pKa ~10). This moiety ensures solubility in polar aprotic and protic solvents, distinguishing it from fully lipophilic N-THP indazoles.

Predicted Properties[1]

- IUPAC Name: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol
- Molecular Weight: ~218.25 g/mol
- LogP (Predicted): ~2.0 – 2.5 (Increased lipophilicity vs. parent indazole LogP ~1.2)
- pKa (5-OH): ~9.5 – 10.5 (Phenolic character)

Solubility Profile in Organic Solvents

The following data categorizes the solubility of N-THP protected 5-hydroxyindazole based on "Like Dissolves Like" principles and standard synthetic workup observations.

Table 1: Solubility Matrix

Solvent Class	Specific Solvent	Solubility Rating	Operational Context
Chlorinated	Dichloromethane (DCM)	High	Excellent for extraction and reaction medium.
Chloroform	High	Alternative to DCM; good for NMR analysis.	
Polar Aprotic	Tetrahydrofuran (THF)	High	Preferred solvent for further functionalization (e.g., O-alkylation).
Ethyl Acetate (EtOAc)	High	Standard solvent for liquid-liquid extraction and silica gel chromatography.	
DMF / DMSO	High	Soluble, but high boiling points make removal difficult; use only if necessary.	
Polar Protic	Methanol / Ethanol	High	Good solubility due to 5-OH H-bonding. Caution: Acidic impurities in alcohols can cleave THP.
Aromatic	Toluene	Moderate	Soluble at elevated temperatures; often used for the THP protection reaction itself.
Aliphatic	Hexanes / Heptane	Low / Insoluble	Poor solubility cold; used as an anti-solvent for

precipitation or crystallization.

Aqueous

Water

Insoluble

The compound precipitates in water; essential for aqueous workup.

Critical Insights for Purification

- **Chromatography:** The compound is typically purified on silica gel using a gradient of Hexanes:Ethyl Acetate (e.g., 0% 50% EtOAc). It elutes comfortably in moderate polarity mixtures.
- **Crystallization:** A common purification strategy involves dissolving the crude material in hot EtOAc or DCM and slowly adding Hexanes or Heptane to induce precipitation upon cooling.

Experimental Protocols

Protocol A: Synthesis & Isolation Context

To understand solubility, one must understand the matrix from which the compound is isolated.

Objective: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol via acid-catalyzed addition.

- **Reaction:** Suspend 5-hydroxyindazole (1.0 eq) in THF or DCM (High solubility ensures homogeneity).
- **Reagent:** Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA).
- **Workup (Solubility Check):**
 - Quench with sat. NaHCO_3 (aq).
 - Extract with Ethyl Acetate. The product partitions into the organic phase, while unreacted salts and highly polar impurities remain in the aqueous phase.

- Wash organic layer with Brine.
- Dry over Na_2SO_4 and concentrate.
- Purification: Recrystallize from DCM/Hexanes or purify via flash column chromatography (Hex/EtOAc).

Protocol B: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate precise solubility data (g/L) for your specific lot/polymorph.

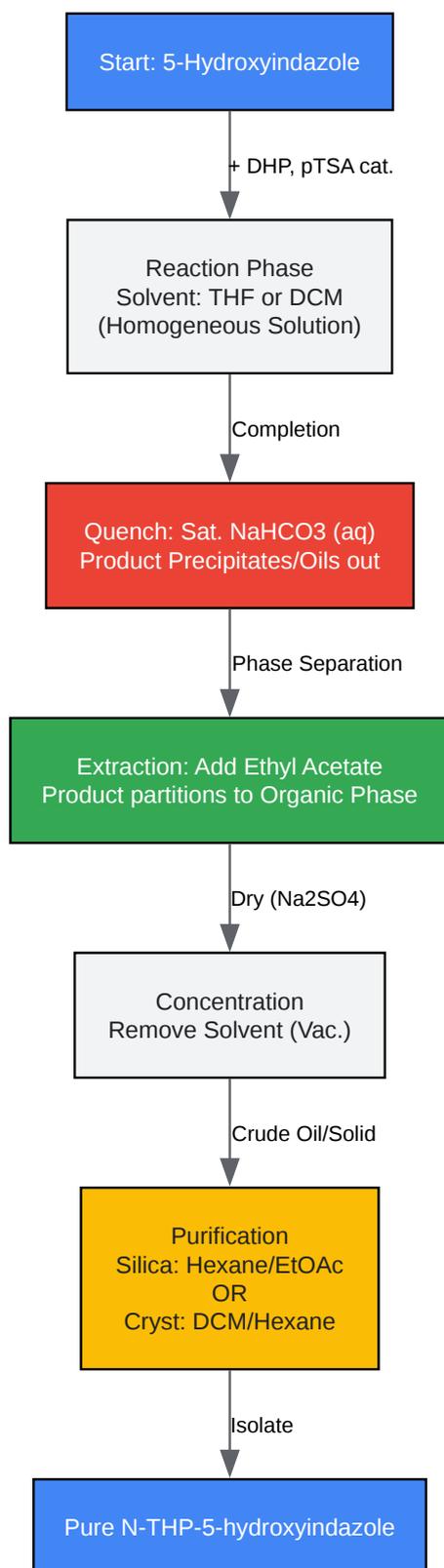
Materials: Saturated solvent samples, 0.22 μm syringe filters, pre-weighed vials.

- Saturation: Add excess N-THP-5-hydroxyindazole solid to 2 mL of the target solvent in a sealed vial.
- Equilibration: Shake/vortex at 25°C for 24 hours to ensure thermodynamic equilibrium.
- Filtration: Draw the supernatant into a syringe and filter through a 0.22 μm PTFE filter into a pre-weighed vial (). Note: Ensure filter compatibility with solvent.
- Evaporation: Evaporate the solvent under vacuum (or nitrogen stream) until mass is constant.
- Measurement: Weigh the vial with residue ().
- Calculation:

Visualized Workflows

Diagram 1: Synthesis & Solubility-Driven Workup

This flowchart illustrates the solvent switches required during the synthesis and isolation of the target compound.



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Caption: Workflow demonstrating the solubility-dependent extraction and purification of N-THP-5-hydroxyindazole.

Diagram 2: Saturation Shake-Flask Protocol

A logical flow for determining precise solubility limits.



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Caption: Step-by-step gravimetric method for quantitative solubility determination.

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